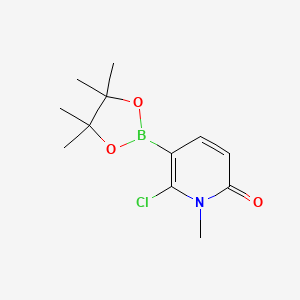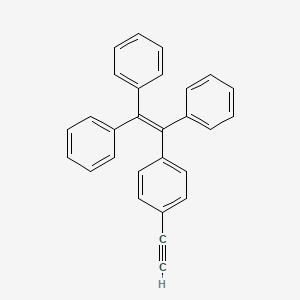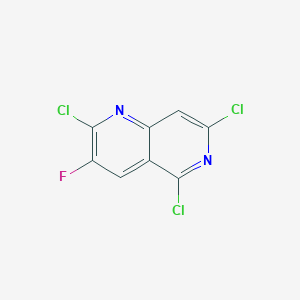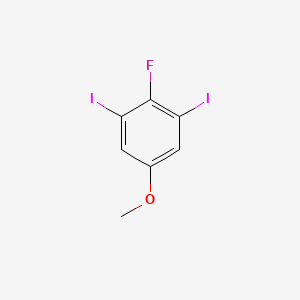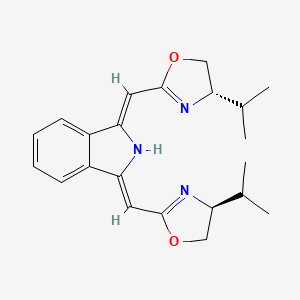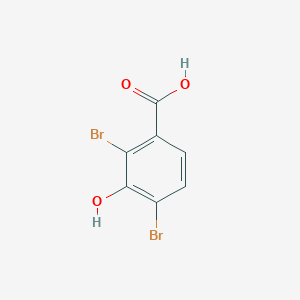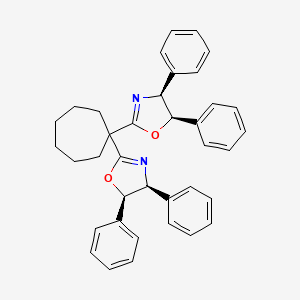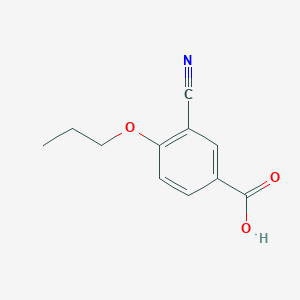
Trimethoxy(thiophen-2-yl)silane
描述
Trimethoxy(thiophen-2-yl)silane is an organosilicon compound that features a thiophene ring bonded to a silicon atom, which is further connected to three methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethoxy(thiophen-2-yl)silane typically involves the reaction of thiophene with a silicon-containing reagent. One common method is the reaction of thiophene with trimethoxysilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as argon or nitrogen, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed bed reactors and optimized catalysts can further improve the production process, making it more cost-effective and scalable.
化学反应分析
Types of Reactions: Trimethoxy(thiophen-2-yl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution Reactions: The silicon atom can participate in substitution reactions, where the methoxy groups are replaced by other functional groups.
Polymerization: The compound can undergo polymerization reactions to form organosilicon polymers with unique properties.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Common reagents include halogenated compounds and organometallic reagents.
Polymerization: Catalysts such as platinum or palladium are often used to facilitate the polymerization process.
Major Products:
Hydrolysis: Silanols and siloxanes.
Substitution: Various substituted organosilicon compounds.
Polymerization: Organosilicon polymers with tailored properties.
科学研究应用
Trimethoxy(thiophen-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, including silane coupling agents and functionalized polymers.
Biology: Investigated for its potential use in bio-compatible coatings and drug delivery systems.
Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用机制
The mechanism of action of Trimethoxy(thiophen-2-yl)silane involves the hydrolysis of methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial for its application as a coupling agent, where it helps to bond organic and inorganic materials. The thiophene ring provides additional functionality, allowing for further chemical modifications and enhancing the compound’s versatility.
相似化合物的比较
Trimethoxyphenylsilane: Similar structure but with a phenyl group instead of a thiophene ring.
Trimethoxyvinylsilane: Contains a vinyl group instead of a thiophene ring.
Trimethoxyoctylsilane: Features an octyl group in place of the thiophene ring.
Uniqueness: Trimethoxy(thiophen-2-yl)silane is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with other molecules or materials, such as in the development of advanced electronic materials and sensors.
属性
IUPAC Name |
trimethoxy(thiophen-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3SSi/c1-8-12(9-2,10-3)7-5-4-6-11-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSWQNGOEHAVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CS1)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


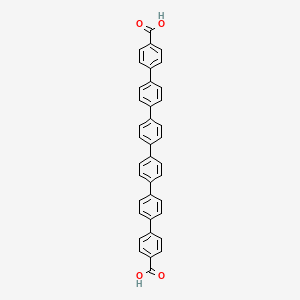
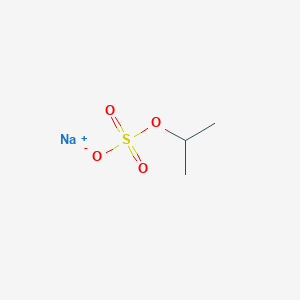
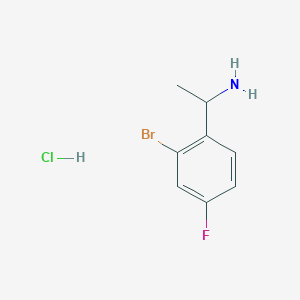
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8222615.png)
![(4'-Cyano-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B8222621.png)
